N-(diphenylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

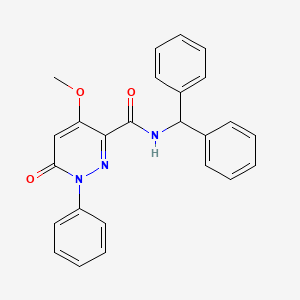

N-(diphenylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a central dihydropyridazine ring substituted with methoxy, phenyl, and diphenylmethyl groups. This compound shares structural motifs with protease inhibitors and antiallergic agents, as seen in related compounds . Its synthesis likely involves coupling reactions of pyridazine-3-carboxylic acid derivatives with diphenylmethylamine, analogous to methods described for similar compounds (e.g., via HATU/DIPEA-mediated amidation) .

Properties

IUPAC Name |

N-benzhydryl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3/c1-31-21-17-22(29)28(20-15-9-4-10-16-20)27-24(21)25(30)26-23(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17,23H,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZMCBTZZZWAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the condensation of hydrazine with a diketone to form the pyridazine core. The methoxy group can be introduced through methylation reactions, and the diphenylmethyl group is often added via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

Substitution: The diphenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted pyridazine .

Scientific Research Applications

N-(diphenylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

The dihydropyridazine scaffold is a common feature among analogs. Key variations include:

- Substituents at Position 1 : The target compound has a phenyl group, while analogs like 1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (compound 6, ) use a benzyl group, which may alter steric hindrance and binding affinity .

- Substituents at Position 3 : The diphenylmethyl carboxamide group distinguishes the target compound from analogs such as N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (BF96732, ), which has a 3,5-dimethylphenyl group. The diphenylmethyl moiety may enhance lipophilicity and CNS penetration .

Functional Group Modifications

- Methoxy Group at Position 4 : This group is conserved in many analogs (e.g., compound 12 in ) and likely contributes to electronic stabilization of the pyridazine ring .

- Fluorine Substitutions: Fluorinated analogs like N-(4-fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (compound 19, ) exhibit enhanced metabolic stability, a feature absent in the non-fluorinated target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Effects : The diphenylmethyl group in the target compound may improve binding to hydrophobic pockets in enzyme targets, as seen in triarylmethane derivatives () .

Fluorine Impact : Fluorinated analogs (e.g., compound 19, ) demonstrate higher metabolic stability, suggesting that fluorination of the target compound could enhance bioavailability .

Synthetic Accessibility: The target compound’s synthesis may face challenges in purifying aliphatic peaks obscured by DMSO signals, a common issue in pyridazinone chemistry .

Biological Activity

N-(diphenylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the class of dihydropyridazines, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 318.36 g/mol. The structure features a dihydropyridazine core with methoxy and carboxamide functional groups that are critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of dihydropyridazines exhibit significant antitumor properties. For instance, compounds similar to N-(diphenylmethyl)-4-methoxy-6-oxo have demonstrated inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth. A study highlighted that certain dihydropyridazine derivatives effectively inhibited the activity of BRAF(V600E) and EGFR, both of which are implicated in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of dihydropyridazine derivatives has also been explored. These compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammatory responses. This suggests that N-(diphenylmethyl)-4-methoxy-6-oxo may be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Some studies have reported that related dihydropyridazine compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is believed to stem from their ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .

Structure-Activity Relationship (SAR)

The SAR analysis of dihydropyridazine derivatives indicates that modifications at specific positions on the core structure can significantly enhance biological activity. For instance:

- Methoxy Group : The presence of the methoxy group at position 4 has been linked to improved solubility and bioavailability.

- Diphenylmethyl Substitution : The diphenylmethyl moiety contributes to increased binding affinity towards target proteins, enhancing the overall efficacy of the compound.

Case Studies

- Antitumor Efficacy : A recent study evaluated the effect of N-(diphenylmethyl)-4-methoxy-6-oxo on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent antitumor activity compared to standard chemotherapeutics .

- Anti-inflammatory Mechanism : In an experimental model of inflammation, treatment with N-(diphenylmethyl)-4-methoxy-6-oxo significantly reduced edema and inflammatory markers in vivo, suggesting its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(diphenylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, and how do they influence its reactivity?

- Methodological Answer : The compound’s core dihydropyridazine ring is substituted with a methoxy group at position 4, a diphenylmethyl carboxamide at position 3, and a phenyl group at position 1. These substituents influence electronic distribution and steric hindrance, affecting reactivity in nucleophilic or electrophilic reactions. Structural analogs (e.g., bromophenyl or fluorophenyl derivatives) show that electron-withdrawing groups enhance stability but reduce nucleophilic attack efficiency .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for resolving aromatic proton environments and verifying substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. High-resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, analogs with similar dihydropyridazine frameworks were validated using combined NMR (1H/13C) and IR data .

Q. What synthetic routes are reported for analogous dihydropyridazine derivatives?

- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, ethyl ester derivatives are synthesized via nucleophilic substitution of ethoxy groups, followed by coupling reactions with aryl amines. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) improves yield and purity in analogs .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of dihydropyridazine derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., cell line specificity or concentration ranges). Systematic dose-response studies and orthogonal assays (e.g., enzyme inhibition vs. cell viability) are recommended. For example, fluorophenyl analogs showed divergent activities in cancer vs. non-cancer models due to metabolic stability differences .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict regioselectivity in reactions like electrophilic substitution. Reaction path search methods, combined with quantum chemical calculations, help identify optimal conditions for functional group modifications (e.g., methoxy group replacement) .

Q. How do steric effects from the diphenylmethyl group impact the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking simulations using X-ray crystallography data of target proteins (e.g., kinases or GPCRs) reveal that the diphenylmethyl group may occupy hydrophobic pockets, enhancing binding affinity but reducing solubility. Comparative studies with smaller substituents (e.g., methyl or methoxy) show trade-offs between potency and pharmacokinetic properties .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring of degradation products identify vulnerable functional groups (e.g., the dihydropyridazine ring’s susceptibility to oxidation). Buffered solutions (pH 1.2–7.4) simulate gastrointestinal conditions, with LC-MS/MS used to track hydrolytic cleavage .

Q. How can regioselectivity challenges in modifying the dihydropyridazine core be addressed?

- Methodological Answer : Protecting group strategies (e.g., tert-butoxycarbonyl for amines) and directing groups (e.g., nitro or acetyl) enhance regioselectivity during electrophilic substitutions. For example, bromination of the phenyl ring in analogs required meta-directing groups to avoid competing reactions at the dihydropyridazine nitrogen .

Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ChemDraw or Gaussian simulations) to minimize structural misassignment .

- Biological Assays : Use standardized protocols (e.g., NIH/WHO guidelines) for cytotoxicity and enzyme inhibition assays to ensure reproducibility across studies .

- Synthetic Optimization : Design of Experiments (DoE) frameworks (e.g., Taguchi or factorial designs) systematically evaluate reaction parameters (solvent, catalyst, time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.